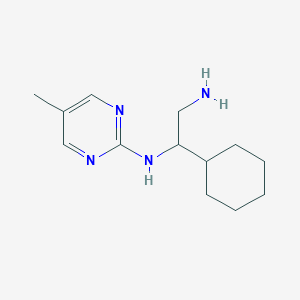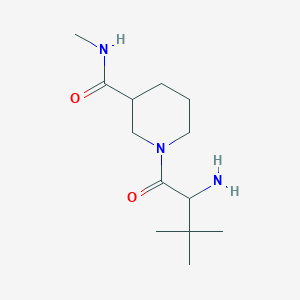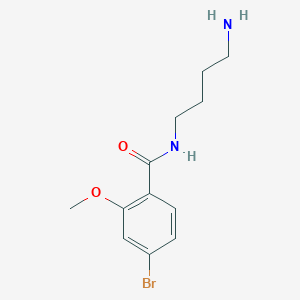![molecular formula C12H16BrNO3S B6643794 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6643794.png)
2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is a synthetic organic compound that features a brominated thiophene ring, an amide linkage, and a branched aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid typically involves multiple steps:
-
Bromination of Thiophene: : The starting material, thiophene, undergoes bromination to yield 5-bromothiophene. This reaction is usually carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions to ensure selective bromination at the desired position .
-
Formation of 5-Bromothiophene-3-carboxylic Acid: : The brominated thiophene is then subjected to carboxylation to form 5-bromothiophene-3-carboxylic acid. This can be achieved through a Grignard reaction, where the brominated thiophene reacts with carbon dioxide (CO₂) in the presence of a Grignard reagent .
-
Amide Formation: : The carboxylic acid group of 5-bromothiophene-3-carboxylic acid is converted to an amide by reacting it with an appropriate amine, such as methylamine, under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
-
Alkylation: : The final step involves the alkylation of the amide with 2-ethylbutanoic acid. This can be achieved using standard alkylation techniques, often involving the use of alkyl halides and a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of scalable and environmentally friendly reagents and solvents would be prioritized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the carbonyl group to form alcohols.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions, often involving palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)
Reduction: LiAlH₄, NaBH₄, ethanol (C₂H₅OH)
Substitution: Palladium catalysts (Pd/C), amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its brominated thiophene ring makes it a versatile intermediate for cross-coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the thiophene ring and the amide linkage suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound’s unique structure allows it to be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its ability to undergo various chemical modifications makes it valuable for creating customized materials with specific properties.
Mechanism of Action
The mechanism by which 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions, while the amide group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-3-carboxylic acid: Shares the brominated thiophene ring but lacks the amide and aliphatic chain.
2-Ethylbutanoic acid: Contains the aliphatic chain but lacks the thiophene ring and amide linkage.
Thiophene-3-carboxamide: Contains the thiophene ring and amide linkage but lacks the bromine atom and aliphatic chain.
Uniqueness
2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is unique due to its combination of a brominated thiophene ring, an amide linkage, and a branched aliphatic chain. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields, making it distinct from its similar compounds.
Properties
IUPAC Name |
2-[[(5-bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-3-12(4-2,11(16)17)7-14-10(15)8-5-9(13)18-6-8/h5-6H,3-4,7H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJGIIITDWMHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=CSC(=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,5-Difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B6643726.png)
![4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one](/img/structure/B6643735.png)

![3-[3-(1,3-Thiazole-4-carbonylamino)phenyl]propanoic acid](/img/structure/B6643741.png)

![1-[[(2-Methylpyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B6643771.png)
![2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6643779.png)
![2-Ethyl-2-[(pyrazine-2-carbonylamino)methyl]butanoic acid](/img/structure/B6643785.png)
![2-Ethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]butanoic acid](/img/structure/B6643799.png)
![4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6643810.png)
![1-[[(4-Methylthiadiazole-5-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B6643816.png)
![4-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6643818.png)
![4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6643823.png)
